3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol is a linear, homobifunctional molecule featuring two terminal thiol groups connected by a flexible, hydrophilic pentaethylene glycol (OEG5) spacer. The thiol end-groups provide strong anchoring points to noble metal surfaces, particularly gold, making it a primary reagent for forming self-assembled monolayers (SAMs) and for functionalizing nanoparticles. The OEG5 chain imparts water solubility and is central to creating surfaces that resist non-specific protein adsorption, a critical requirement in many biological and diagnostic applications.
Replacing this specific OEG5 dithiol with seemingly similar alternatives can lead to critical performance failures. Using an oligoethylene glycol dithiol with a shorter chain length (e.g., OEG2-OEG4) results in surfaces whose protein resistance is highly dependent on processing conditions like the solvent system used for assembly, compromising reproducibility. Substituting with a simple alkanedithiol creates a hydrophobic, rather than hydrophilic, surface that promotes protein fouling, defeating the primary purpose of using a PEG-based linker. Furthermore, using a monothiol version fails to provide the bidentate chelation effect, leading to significantly reduced stability of functionalized nanoparticles in high-salt biological media and increased susceptibility to displacement by other thiol-containing molecules.
The protein-repellent properties of SAMs made from shorter oligo(ethylene glycol) chains, such as EG2OH and EG4OH, are highly sensitive to the solvent used during monolayer formation. Densely packed films, often formed from mixed ethanol/water solutions, exhibit significant adsorption of proteins like fibrinogen and lysozyme. In contrast, SAMs formed from longer chains, specifically EG6OH (a close structural analog to this compound's OEG5 chain), consistently resist protein adsorption regardless of the assembly solvent used. This indicates that the OEG5 length provides a more forgiving and reproducible process window for fabricating non-fouling surfaces.
| Evidence Dimension | Protein Adsorption on SAMs |
| Target Compound Data | EG6OH-SAMs (analogous to OEG5): Consistently high resistance to protein adsorption, independent of assembly solvent. |
| Comparator Or Baseline | EG2OH- and EG4OH-SAMs: Exhibit high protein adsorption when assembled from mixed ethanol/water solutions, indicating process sensitivity. |
| Quantified Difference | The OEG5/EG6 length class provides process-independent non-fouling behavior, whereas shorter chains are highly process-sensitive. |
| Conditions | Self-assembled monolayers on Au(111) surfaces, tested with fibrinogen and lysozyme via surface plasmon resonance (SPR). |
This reduces batch-to-batch variability and improves experimental reproducibility, a critical factor for justifying material selection in both research and manufacturing workflows.
The bidentate binding of a dithiol anchor provides a significant stability advantage over monothiol alternatives for functionalizing gold nanoparticles (AuNPs). In a direct comparison, AuNPs coated with a dithiol-PEG ligand exhibited improved stability against aggregation in high salt concentrations and were more resistant to ligand displacement when challenged with dithiothreitol (DTT). This multidentate chelation effect is critical for maintaining nanoparticle integrity in complex biological media.
| Evidence Dimension | Colloidal Stability of AuNPs vs. DTT Challenge |
| Target Compound Data | AuNPs coated with dithiol-PEG: Stable. |
| Comparator Or Baseline | AuNPs coated with monothiol-PEG: Unstable and prone to aggregation. |
| Quantified Difference | The dithiol anchor provides a multidentate chelating effect that prevents ligand displacement and subsequent nanoparticle aggregation in challenging chemical environments. |
| Conditions | Citrate-stabilized AuNPs functionalized via ligand exchange, tested for stability in high salt (NaCl) and against competition with dithiothreitol (DTT). |
This ensures the integrity and functionality of nanoparticle-based assays, sensors, and therapeutics during formulation, storage, and use in biologically relevant buffers.
The effectiveness of an oligo(ethylene glycol) surface in resisting protein adsorption is critically dependent on maintaining a purely hydrophilic interface. Studies comparing SAMs from pure OEG-thiols against those from mixed OEG/hydrocarbon dithiols show a dramatic loss of antifouling properties when hydrocarbon components are present. A pure tri(ethylene glycol)-terminated SAM showed minimal adsorption of fibrinogen, whereas a mixed-tail dithiol SAM showed significant protein uptake. This demonstrates that substitution with a simple alkanedithiol, which is entirely hydrophobic, would result in a surface that actively promotes, rather than prevents, protein fouling.
| Evidence Dimension | Fibrinogen Adsorption (Change in Ellipsometric Thickness) |
| Target Compound Data | Pure OEG-terminated SAM (EG3C7SH): 2 ± 1 Å thickness change, indicating minimal adsorption. |
| Comparator Or Baseline | Mixed OEG/Hydrocarbon SAM (EG3C7-C7): 17 ± 1 Å thickness change, indicating significant protein adsorption. |
| Quantified Difference | A >8-fold increase in protein adsorption was observed when a purely hydrophilic OEG interface was compromised with hydrocarbon components. |
| Conditions | SAMs on gold exposed to fibrinogen solution, with adsorption measured by ellipsometry. |
For any application requiring a bio-inert surface, such as biosensors, medical implants, or cell culture platforms, using a purely hydrophilic OEG linker is a non-negotiable requirement for performance.
The demonstrated ability to form robust, solvent-independent, and highly hydrophilic non-fouling surfaces makes this compound a reliable choice for applications where minimizing non-specific protein binding is critical for signal fidelity and biocompatibility.
The dithiol anchor provides superior colloidal stability in high-salt buffers and resists displacement by competing biomolecules, making it ideal for creating reliable gold nanoparticle-based diagnostic probes and therapeutic delivery vehicles that maintain their integrity from formulation to final application.
As a homobifunctional molecule with a precise length, this compound is suitable as a flexible, hydrophilic cross-linking agent in the formation of hydrogels for tissue engineering or as a molecular wire of known dimension to bridge nano-electrodes in flexible or molecular electronics research.
Irritant